molecular formula C18H20N4O3S B2453041 Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 1172284-61-5

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2453041
CAS No.: 1172284-61-5
M. Wt: 372.44
InChI Key: AXDISWMBSJOOON-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine.

    Thioether formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamido group addition: This step involves the acylation of the thioether with an acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioether linkage can also play a role in binding to metal ions or other cofactors, affecting the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((6-(morpholin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate: Similar structure but with a morpholine ring instead of pyrrolidine.

    Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is unique due to the presence of the pyrrolidine ring, which can confer different binding properties and biological activities compared to its analogs with morpholine or piperidine rings. This uniqueness can be exploited in the design of new compounds with specific desired properties.

Properties

IUPAC Name

methyl 4-[[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-18(24)13-4-6-14(7-5-13)21-16(23)11-26-17-10-15(19-12-20-17)22-8-2-3-9-22/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDISWMBSJOOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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